molecular formula C22H18N4O5S3 B2732213 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 394228-25-2

4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2732213
CAS RN: 394228-25-2
M. Wt: 514.59
InChI Key: YBKLFOVTQIYEQJ-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.

Scientific Research Applications

Mnk Kinase Inhibition for Cancer Therapy

The Mnk-eIF4E axis plays a crucial role in tumor development. Inhibiting Mnk kinases is a promising approach for cancer therapy. Researchers have designed and synthesized a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives, with this compound being one of the most potent. It exhibits high selectivity against Mnk1 and Mnk2 kinases, with IC values of 0.8 and 1.5 nM, respectively. Additionally, it effectively suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest. The downstream proteins -eIF4E, Mcl-1, and c-myc are downregulated upon treatment with this compound .

Antitumor Activity in Syngeneic Models

Studies have demonstrated that this compound significantly suppresses tumor growth in LL/2 syngeneic models. Its stability in rat plasma and rat and human microsomes further supports its potential as an effective Mnks inhibitor .

Germanium-Substituted Indolo[2,1-a]isoquinolin-6(5H)-ones Synthesis

While not directly related to cancer therapy, a simple and efficient strategy for iron-catalyzed cascade radical cyclization has been developed. This strategy yields germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones using germanium hydrides as radical precursors. Although distinct from the cancer-related applications, this highlights the compound’s versatility in synthetic chemistry .

Novel Antitumor Agents with Indolin-2-one Framework

The compound’s 3,5-substituted indolin-2-one framework has been explored for designing novel antitumor agents. While specific details are not provided in the available literature, this suggests its potential in broader drug discovery efforts .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S3/c23-33(28,29)17-9-10-18-20(13-17)32-22(24-18)25-21(27)15-5-7-16(8-6-15)34(30,31)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H2,23,28,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLFOVTQIYEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

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